molecular formula C24H30N2O4 B2841393 N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide CAS No. 852137-32-7

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide

Cat. No.: B2841393
CAS No.: 852137-32-7
M. Wt: 410.514
InChI Key: ZHHXAUQEPALYNQ-UHFFFAOYSA-N
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Description

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide is a complex organic compound characterized by its indole and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide typically involves multiple steps, starting with the preparation of the indole core The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indole and benzamide groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide exerts its effects involves its interaction with specific molecular targets. The indole group can bind to various receptors and enzymes, while the benzamide moiety can influence biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-((1-methyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide

  • N-((2-methyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide

  • N-((1,2-dimethyl-1H-indol-4-yl)methyl)-3,4,5-triethoxybenzamide

Uniqueness: N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide stands out due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-6-28-21-13-19(14-22(29-7-2)23(21)30-8-3)24(27)25-15-17-9-10-20-18(12-17)11-16(4)26(20)5/h9-14H,6-8,15H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHXAUQEPALYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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